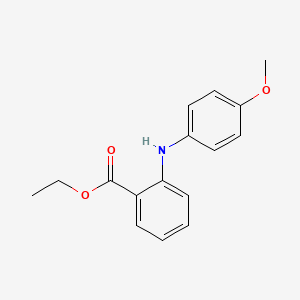
Ethyl 2-(4-methoxyanilino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methoxyanilino)benzoate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(4-methoxyanilino)benzoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. A common approach involves refluxing equimolar amounts of 4-methoxyaniline and ethyl 2-halobenzoate (e.g., chloro or bromo derivatives) in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress using thin-layer chromatography (TLC) minimizes side products .
- Optimization : Adjusting reaction temperature (80–120°C) and catalyst loading (e.g., 1–5 mol% CuI for Ullmann-type couplings) improves yield. Purity >95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), anilino NH (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~165–170 ppm for ¹³C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group).
- FT-IR : Key bands include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Hydrolysis : Under acidic or basic conditions, the ester hydrolyzes to 2-(4-methoxyanilino)benzoic acid.
- Electrophilic Substitution : The aromatic ring undergoes nitration or sulfonation at the meta position relative to the anilino group.
- Oxidation : Using KMnO₄ or CrO₃ oxidizes the anilino group to nitro or carbonyl derivatives.
- Analysis : Monitor reactions via TLC and isolate products using flash chromatography. Confirm structures via NMR and MS .
Advanced Research Questions
Q. How can computational tools like SHELX or Mercury aid in structural analysis of derivatives?
- Crystallography : For single-crystal X-ray diffraction, refine structures using SHELXL (SHELX suite) to model hydrogen bonding (e.g., N-H···O interactions) and π-stacking. Mercury’s Materials Module identifies packing motifs and void spaces in the crystal lattice, critical for understanding solubility and stability .
- Case Study : A derivative’s torsional angles (C1-C2-N-C4) calculated via SHELX reveal steric hindrance affecting reactivity .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic reaction outcomes?
- Approach :
- Kinetic Control : Use low temperatures (-20°C) and short reaction times to favor faster-forming intermediates.
- Thermodynamic Control : Prolonged heating (e.g., 24 hours at 100°C) stabilizes the most stable product.
Q. How can reaction mechanisms be elucidated for this compound’s biological activity?
- Methods :
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates.
- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonds with Ser530 in COX-2).
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Q. What methodologies address discrepancies in spectral data during structural validation?
- Resolution :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- X-ray Crystallography : Absolute configuration confirmation eliminates ambiguity from NOE effects.
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Strategies :
- Flow Chemistry : Continuous synthesis reduces side reactions and improves heat management.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling.
- Data : Pilot studies show 15% yield increase at 10 g scale using microwave-assisted synthesis (100°C, 30 minutes) .
属性
CAS 编号 |
23868-19-1 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
ethyl 2-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(18)14-6-4-5-7-15(14)17-12-8-10-13(19-2)11-9-12/h4-11,17H,3H2,1-2H3 |
InChI 键 |
PGEAAYPGBFRMCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















